molecular formula C13H15BrN2O2 B137446 Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate CAS No. 133766-36-6

Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate

Cat. No. B137446
CAS RN: 133766-36-6
M. Wt: 311.17 g/mol
InChI Key: SFZGEFLYBJGMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including pharmacology, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal survival and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is its versatility in various fields of study. This compound has been shown to have potential applications in pharmacology, biochemistry, and molecular biology, making it useful for a wide range of experiments. Additionally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is relatively simple and can be optimized for large-scale synthesis.
However, there are also some limitations associated with the use of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in lab experiments. First, this compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, the mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate. First, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, the potential applications of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in other fields, such as materials science and nanotechnology, should be explored. Finally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate should be further optimized to improve yield and purity, making it more accessible for large-scale synthesis.

Scientific Research Applications

Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

CAS RN

133766-36-6

Product Name

Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

ethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15BrN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3

InChI Key

SFZGEFLYBJGMPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N

synonyms

5-BROMOTRYPTOPHAN ETHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust (3.30 g, 50.4 mmol) was added portionwise to a stirred solution of 2-hydroxyimino-3-(5-bromo-1H-indol-3-yl)-propionic acid ethyl ester (4.10 g, 12.61 mmol) in acetic acid (100 mL) over 30 min. After stirring overnight, the mixture was filtered through CELITE® and concentrated. The residue was dissolved in 1 N HCl and re-evaporated to give 4.30 g of the title compound as a crude material. LCMS m/z (ESI) [M−HCl+H]+ calcd for C1-3H15BrN2O2 (Br79) 312.2, found 312.2.
Name
2-hydroxyimino-3-(5-bromo-1H-indol-3-yl)-propionic acid ethyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One

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